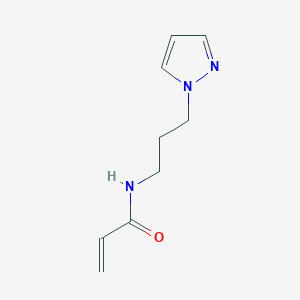![molecular formula C19H25N3O3S B11043547 1-(butan-2-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043547.png)
1-(butan-2-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrazolo[3,4-e][1,4]thiazepine core
準備方法
The synthesis of 1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Cyclization to form the thiazepine ring: This involves the reaction of the pyrazole derivative with a thioamide under acidic conditions.
Introduction of the butan-2-yl and propoxyphenyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division or induce apoptosis.
類似化合物との比較
Similar compounds to 1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other pyrazolo[3,4-e][1,4]thiazepine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. For example:
1-(METHYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE: This compound has a methyl group instead of a butan-2-yl group, which may alter its biological activity.
1-(ETHYL)-3-HYDROXY-4-(4-ETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE: The ethyl and ethoxy groups may provide different pharmacokinetic properties compared to the butan-2-yl and propoxyphenyl groups.
The uniqueness of 1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C19H25N3O3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
1-butan-2-yl-4-(4-propoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C19H25N3O3S/c1-4-10-25-14-8-6-13(7-9-14)17-16-18(20-15(23)11-26-17)22(12(3)5-2)21-19(16)24/h6-9,12,17H,4-5,10-11H2,1-3H3,(H,20,23)(H,21,24) |
InChIキー |
SNZRELUPWSLKPL-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043468.png)
![4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043474.png)
![1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043478.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[2-oxo-1-(2-pyridylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11043479.png)
![N-(4-Ethylphenyl)-2-[(2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide](/img/structure/B11043484.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043502.png)
![1-[3-(1-benzofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11043505.png)
![1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11043515.png)


![3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043526.png)

![4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine](/img/structure/B11043545.png)
